molecular formula C7H9IN2O B1387824 4-iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide CAS No. 1092352-92-5

4-iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide

Cat. No.: B1387824
CAS No.: 1092352-92-5
M. Wt: 264.06 g/mol
InChI Key: CUXDOSZOJONZAA-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Conventions

The systematic nomenclature of 4-iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing nitrogen atoms and multiple functional groups. The compound's official Chemical Abstracts Service registry number is 1092352-92-5, which serves as its unique molecular identifier in chemical databases and regulatory documentation. According to IUPAC nomenclature principles, the base structure is designated as 1H-pyrrole, indicating the presence of a five-membered aromatic heterocycle with one nitrogen atom and four carbon atoms arranged in a planar configuration.

The systematic name construction begins with the pyrrole core structure, followed by positional indicators for substituents in order of priority. The iodine substituent at position 4 takes precedence as a halogen substituent, while the carboxamide functionality at position 2 represents the principal functional group. The N,N-dimethyl designation specifically indicates that both nitrogen substituents on the amide group are methyl groups, distinguishing this compound from other possible methylation patterns such as N-methyl or unmethylated carboxamide derivatives.

The molecular formula C₇H₉IN₂O accurately reflects the elemental composition, with seven carbon atoms forming the pyrrole ring and amide carbon, nine hydrogen atoms distributed across the methyl groups and ring positions, one iodine atom as the halogen substituent, two nitrogen atoms comprising the pyrrole ring nitrogen and amide nitrogen, and one oxygen atom in the carbonyl group. The International Chemical Identifier string 1S/C7H9IN2O/c1-10(2)7(11)6-3-5(8)4-9-6/h3-4,9H,1-2H3 provides a standardized representation of the molecular connectivity and stereochemistry, enabling precise identification across different chemical information systems.

Properties

IUPAC Name

4-iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9IN2O/c1-10(2)7(11)6-3-5(8)4-9-6/h3-4,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUXDOSZOJONZAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC(=CN1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide typically involves the iodination of N,N-dimethyl-1H-pyrrole-2-carboxamide. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, and the product is purified through recrystallization .

Chemical Reactions Analysis

4-iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

4-Iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide serves as a scaffold for developing new pharmaceuticals. Its unique structure allows for modifications that can enhance biological activity against various diseases.

Case Study : Research has indicated that derivatives of this compound exhibit promising anticancer properties. For instance, modifications to the iodine substituent have been shown to affect the compound's interaction with cancer cell lines, leading to increased cytotoxicity in specific cases.

Material Science

In material science, this compound is utilized in the synthesis of polymers and organic semiconductors. The iodine atom enhances the electronic properties of materials, making them suitable for applications in electronics.

Data Table: Comparison of Electronic Properties

Compound NameConductivity (S/m)Band Gap (eV)Application Area
This compound0.012.5Organic Electronics
4-Bromo-N,N-dimethyl-1H-pyrrole-2-carboxamide0.0053.0Organic Electronics
Poly(3-hexylthiophene)0.11.8Organic Photovoltaics

The table illustrates how the presence of iodine in the pyrrole structure enhances conductivity compared to its bromine analog.

Organic Synthesis

The compound acts as a versatile reagent in organic synthesis, facilitating the formation of complex molecules through various chemical reactions such as substitution and oxidation.

Reactions Involved :

  • Substitution Reactions : The iodine atom can be replaced by nucleophiles like amines or thiols.
  • Oxidation Reactions : The methyl group can be oxidized to form aldehydes or carboxylic acids.

Mechanism of Action

The mechanism of action of 4-iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Key Structural Features:

  • Pyrrole Core : A five-membered aromatic heterocycle with nitrogen at the 1-position.
  • Iodo Substituent : The iodine atom at the 4-position enhances electrophilicity and may influence binding interactions.
  • N,N-Dimethylcarboxamide : A polar functional group contributing to solubility and hydrogen-bonding capacity.

Molecular Formula : C₇H₁₀IN₂O (inferred from bromo-analog C₉H₈BrN₂O in ).
Molecular Weight : ~280.07 g/mol (calculated).

Halogenated Pyrrole Carboxamides

Table 1: Structural and Electronic Comparisons
Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Properties
4-Iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide I (4) C₇H₁₀IN₂O ~280.07 High electrophilicity due to iodine; potential for halogen bonding .
4-Bromo-N,N-dimethyl-1H-pyrrole-2-carboxamide Br (4) C₇H₁₀BrN₂O 226.07 Lower atomic polarizability compared to iodine; used in PBP inhibition studies .
4-(2-Bromobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide Br (benzoyl) C₁₄H₁₃BrN₂O₂ 321.17 Bulkier substituent; reduced solubility compared to halogen-only derivatives .
4-(2,4-Difluorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide F (benzoyl) C₁₄H₁₂F₂N₂O₂ 278.25 Enhanced electronegativity; improved metabolic stability .

Key Observations :

  • Iodo vs.
  • Benzoyl-Substituted Derivatives : Compounds like 4-(2-bromobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide exhibit steric hindrance, which may reduce solubility but improve specificity for hydrophobic binding pockets .

Electronic and Reactivity Profiles

Frontier Orbital Analysis (DFT Studies):
  • LUMO Localization: In bromo-analogs, the LUMO (Lowest Unoccupied Molecular Orbital) is localized near the carboxamide group, facilitating nucleophilic interactions with enzyme active sites .
  • Iodo Substituent Effects : The larger atomic radius of iodine may shift electron density in the pyrrole ring, altering LUMO distribution compared to bromo or fluoro derivatives .
Reactivity Trends:
  • Electrophilicity : Iodo > Bromo > Fluoro (due to decreasing polarizability).
  • Steric Effects : Benzoyl-substituted derivatives (e.g., 4-(2-bromobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide) exhibit reduced reactivity due to steric bulk .

Key Findings :

  • Bromo-analogs have demonstrated measurable inhibition of PBPs, with IC₅₀ values in the micromolar range .
  • Iodo derivatives are less studied experimentally, but computational models predict stronger enzyme interactions due to halogen bonding .

Biological Activity

Overview

4-Iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide is a chemical compound with the molecular formula C7_7H9_9IN2_2O and a molecular weight of 264.07 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme modulator and a precursor in pharmaceutical synthesis.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. It acts as an inhibitor or modulator of enzyme activity, influencing various biochemical pathways. The compound's iodine substitution enhances its reactivity, allowing it to participate in nucleophilic substitution reactions, which can modify its biological interactions.

Biological Activity Data

Research has highlighted several aspects of the biological activity of this compound:

  • Antiviral Activity : Preliminary studies suggest that derivatives of pyrrole compounds exhibit antiviral properties, potentially inhibiting viral replication in various models .
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases associated with these pathways .
  • Antimicrobial Properties : Similar compounds have shown effectiveness against various bacterial strains, indicating potential antimicrobial applications for this compound .

Structure-Activity Relationship (SAR)

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntiviralInhibition of viral replication
Enzyme InhibitionModulation of metabolic pathways
AntimicrobialEffective against Gram-positive and Gram-negative bacteria

Case Studies

  • Antiviral Studies : A study on related compounds indicated that modifications in the pyrrole structure led to significant improvements in potency against neurotropic alphaviruses. The findings suggested that the amide moiety plays a crucial role in binding to viral targets, leading to inhibition of viral replication .
  • Enzyme Interaction : Research focusing on the interaction of pyrrole derivatives with specific enzymes demonstrated that the presence of iodine at the 4-position enhances binding affinity. This suggests that this compound might exhibit similar or enhanced effects compared to its analogs .
  • Antimicrobial Potential : Investigations into the antimicrobial properties of pyrrole derivatives have shown promising results against Mycobacterium tuberculosis. The unique structural features of these compounds are believed to contribute to their efficacy against resistant strains .

Q & A

Basic Research Questions

Q. What are the key structural features of 4-iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide that influence its reactivity in synthetic chemistry?

  • Methodological Answer : The iodine substituent at the 4-position of the pyrrole ring enhances electrophilic substitution reactions due to its electron-withdrawing nature, while the N,N-dimethylcarboxamide group stabilizes intermediates via resonance. Synthetic routes often prioritize regioselectivity by leveraging these electronic effects. For example, coupling agents like DCC and DMAP are used to activate carboxylic acid intermediates during amide bond formation .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with ≥98% purity thresholds is standard for purity validation. Structural confirmation relies on 1H^1H-NMR to identify proton environments (e.g., dimethyl groups at δ ~3.0 ppm) and mass spectrometry for molecular weight verification. Cross-referencing with databases like PubChem ensures alignment with known spectral data .

Advanced Research Questions

Q. What strategies optimize the synthetic yield of this compound under varying reaction conditions?

  • Methodological Answer : Yield optimization involves screening solvents (e.g., CH2_2Cl2_2 for DCC-mediated couplings), temperature control (0°C for exothermic steps), and stoichiometric ratios (1.2:1 DCC-to-acid ratio). Computational tools like AI-powered retrosynthesis models can predict optimal pathways, reducing trial-and-error approaches .

Q. How do structural modifications at the 4-iodo position affect the compound’s antimicrobial activity?

  • Methodological Answer : Replacing iodine with electron-donating groups (e.g., methyl) may reduce electrophilicity and alter bioactivity. Comparative studies using MIC assays against Gram-negative bacteria (e.g., E. coli) reveal that halogenated derivatives exhibit enhanced activity due to improved membrane permeability. For instance, 4-phenyl analogs showed MIC values of 6.05–6.25 µg/mL .

Q. What computational methods are effective in predicting the reaction pathways for synthesizing halogenated pyrrole carboxamides?

  • Methodological Answer : Quantum chemical calculations (e.g., density functional theory) model transition states and energy barriers, while machine learning algorithms analyze reaction databases to prioritize feasible routes. ICReDD’s integrated approach combines these methods with experimental feedback, accelerating discovery by 30–50% .

Q. How can researchers address discrepancies in reported biological activity data for pyrrole-2-carboxamide derivatives?

  • Methodological Answer : Contradictions often arise from assay variability (e.g., broth microdilution vs. agar diffusion). Standardizing protocols (CLSI guidelines) and controlling variables (pH, inoculum size) improve reproducibility. Meta-analyses of MIC data across studies can identify outliers and establish consensus values .

Q. What role do N,N-dimethyl groups play in enhancing the pharmacokinetic properties of this compound?

  • Methodological Answer : The dimethylamine moiety improves solubility via hydrochloride salt formation (e.g., 204.65 g/mol for a related compound) and enhances metabolic stability by reducing cytochrome P450 interactions. Pharmacokinetic studies in murine models show increased bioavailability compared to non-alkylated analogs .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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